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Get Quote

The data for Quizalofop-P refers to the free acid form, while Quizalofop-P-ethyl and Quizalofop-P-tefuryl

are ester derivatives that function as herbicides. Their properties differ significantly due to their chemical

structures.

Compound
Name

Chemical
Formula

Molecular
Weight
(g/mol)

Water
Solubility (at
20°C, mg/L)

Octanol-Water
Partition
Coefficient
(Log P)

Data Source &
Notes

Quizalofop-P
(Acid) [1]

C₁₇H₁₃ClN₂O₄ 344.79 1000 (at pH

7)

2.22 (at pH 7);

3.7 (at pH 2-3)

EU regulatory

data; A
metabolite in

soil [1].

Quizalofop-
P-ethyl [2]

C₁₉H₁₇ClN₂O₄ 372.81 0.61 4.61 EU regulatory

data; The active
herbicidal

product [2].

Quizalofop-
P-tefuryl [3]

C₂₂H₂₁ClN₂O₅ 428.89 0.708 4.32 EU regulatory

data; The active
herbicidal

product [3].
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Experimental Protocols for Key Data

The following methodologies outline how the key parameters for these compounds are typically determined.

Determination of Water Solubility

Principle: The saturation shake-flask method is a standard approach for determining the equilibrium

solubility of a chemical in water [2] [3].
Procedure:

An excess amount of the solid compound is added to a vial containing water or a buffer solution
(e.g., pH 7).

The mixture is shaken at a constant temperature (e.g., 20°C) until equilibrium is reached, which
can take 24 hours or more.

The solution is then filtered to separate undissolved material.
The concentration of the compound in the saturated solution is quantified using a sensitive

analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).
Supporting Research: A 2022 study on Quizalofop-P-ethyl used the gravimetric method to

determine its solubility in various pure and binary solvent systems. The compound was dissolved and
maintained at a constant temperature in sealed vessels. After reaching equilibrium, a portion of the

solution was filtered and weighed. The solvent was then evaporated to determine the mass of the
dissolved solute, allowing for solubility calculation [4].

Determination of Octanol-Water Partition Coefficient (Log P)

Principle: The shake-flask method is the most direct way to measure Log P, which defines the ratio
of a chemical's concentration in n-octanol to its concentration in water at equilibrium [2] [3].

Procedure:
High-purity n-octanol and water are mutually saturated with each other for 24 hours prior to the

experiment.
The test compound is dissolved in a known volume of one of the phases (often water-saturated

octanol).
The octanol and water phases are combined in a flask and shaken vigorously at a controlled

temperature (e.g., 20°C) to allow for partitioning.
After shaking, the mixture is centrifuged to achieve complete phase separation.

The concentration of the compound in each phase is analyzed, typically using HPLC. The
partition coefficient (P) is calculated from these concentrations, and Log P is the logarithm

(base 10) of this value.
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Detection and Analysis Workflow

Advanced detection methods are crucial for studying the environmental fate of these herbicides. The

following diagram illustrates a novel, highly sensitive detection workflow for Quizalofop-P-ethyl, as

described in recent research.

Sample Collection
(Water, Agricultural Products)

Sample Preparation

Mix Sample with Probe

Fluorescent Probe
(AS-CPM in DMSO-H₂O)

Fluorescence Detection
('Turn-on' Signal)

Quantitative Analysis
(LOD: 1.12×10⁻⁸ M)

Click to download full resolution via product page

Figure: Workflow for detecting Quizalofop-P-ethyl using a 'turn-on' fluorescent probe. This method offers high sensitivity and

selectivity for environmental and food samples [5].

Method Details: A 2025 study developed a "turn-on" fluorescent probe using an amide-substituted
cyanostilbene-pyridine macrocycle (AS-CPM) for detecting Quizalofop-P-ethyl [5].

Procedure: The AS-CPM probe displays weak fluorescence on its own. When Quizalofop-P-
ethyl enters its cavity through hydrogen bonding, π-π stacking, and hydrophobic
interactions, it induces a strong blue fluorescence.
Performance: This method is highly selective, capable of distinguishing Quizalofop-P-ethyl

from 28 other herbicides and ions. It achieves an exceptionally low limit of detection (LOD) of
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1.12 × 10⁻⁸ M [5].

Key Insights and Data Gaps

Esterification Impact: The data clearly shows that the ester forms (Quizalofop-P-ethyl and -tefuryl)
have significantly lower water solubility and higher Log P values than the free acid (Quizalofop-P).

This influences their application, absorption, and environmental behavior [1] [3] [2].
Data Availability: Comprehensive, peer-reviewed solubility data for the pure Quizalofop-P acid in

organic solvents is not fully available in the searched literature. The provided data primarily comes
from regulatory dossiers. The extensive dataset for Quizalofop-P-ethyl in various solvents is

available in a 2022 solubility study [4].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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